BI-7273 is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the chromatin remodeling SWI/SNF complex. [] It serves as a chemical probe to investigate the function of BRD9 within the SWI/SNF complex and its role in oncogenesis. [] BI-7273 is not a medication and its use is limited to in vitro and in vivo research settings. []
The synthesis of BI-7273 involves multiple steps, beginning with the design of a new scaffold based on known BRD9 inhibitors. The compound was synthesized using various chemical reactions, including acylation and derivatization processes. Key methods include:
The synthesis process also involved evaluating the binding affinity of synthesized compounds through techniques like surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF).
The molecular structure of BI-7273 can be characterized by its unique scaffold, which includes a keto-indolizine core that facilitates its interaction with BRD9. Structural data reveal:
Crystallographic studies have provided insights into its three-dimensional conformation and how it interacts at the molecular level with BRD9.
BI-7273 undergoes various chemical reactions that enhance its efficacy as an inhibitor:
The mechanism of action for BI-7273 primarily involves its inhibition of BRD9's bromodomain function. By binding to the acetyl-lysine recognition site within BRD9, BI-7273 disrupts the interaction between BRD9 and acetylated histones or other acetylated proteins. This inhibition leads to altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells.
Key data points include:
BI-7273 displays several notable physical and chemical properties:
These properties are critical for assessing its potential as a therapeutic agent.
BI-7273 has several scientific applications, particularly in cancer research:
Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histone tails, serving as critical "readers" of epigenetic marks. These domains facilitate the recruitment of multiprotein complexes that alter chromatin architecture, thereby activating or repressing gene transcription. Within the mammalian genome, bromodomain-containing proteins are integral to ATP-dependent chromatin remodeling complexes, which dynamically regulate DNA accessibility. The switch/sucrose non-fermentable (SWI/SNF) family represents a major class of these remodelers, subdivided into canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF) complexes. Each complex variant possesses unique subunit compositions that dictate functional specificity in gene regulation, developmental processes, and cellular differentiation [4].
Bromodomain-containing protein 9 (BRD9) is a defining and invariant subunit of the ncBAF complex (also termed GBAF), distinguished by its exclusion of BAF47, BAF57, and BAF180 subunits while incorporating BRD9 and GLTSCR1/1L. Unlike cBAF or PBAF complexes, ncBAF complexes exclusively form BAF155 homodimers and incorporate BAF60A. This unique assembly enables targeted localization to genomic regions enriched with CTCF binding sites and housekeeping genes. BRD9's bromodomain recognizes histone H3 lysine 27 acetylation (H3K27ac), positioning the ncBAF complex to regulate transcription initiation and elongation. Structural studies reveal that BRD9 stabilizes ncBAF interactions with chromatin, directing ATP-dependent nucleosome sliding or eviction to expose transcription factor binding sites. This activity is indispensable for maintaining open chromatin configurations at promoters and enhancers of lineage-specific genes [4] [7].
BRD9 dysregulation is increasingly implicated in human diseases, particularly cancer and metabolic disorders. In oncology, BRD9 exhibits context-dependent roles as either an oncogene or tumor suppressor. For example, in acute myeloid leukemia (AML), BRD9 sustains STAT5 signaling to promote cell proliferation, while in melanoma, its loss triggers aberrant ncBAF distribution, driving tumorigenesis. BRD9 also governs metabolic reprogramming in solid tumors. Colon adenocarcinoma (COAD) cells exploit BRD9 to enhance glycolytic flux by epigenetically activating enzymes like enolase 2 (ENO2) and aldolase C (ALDOC) via H3K27ac modifications. Similarly, prostate cancer (PCa) utilizes BRD9 to induce glycogen phosphorylase L (PYGL), diverting glucose into the pentose phosphate pathway (PPP) to generate NADPH and mitigate oxidative stress during castration-resistant progression. These findings position BRD9 as a critical node in disease pathogenesis [5] [7] [8].
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